3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole
Overview
Description
3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde in the presence of a suitable catalyst, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol with a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its electronic and optical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other electronic devices.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole: This compound has a similar structure but with different substitution patterns on the thiophene ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
5,5’-Di(pyridin-2-yl)-3,3’-bi(1,2,4-triazole): This compound features a similar heterocyclic framework and is used in coordination chemistry.
Uniqueness
3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole is unique due to its specific combination of pyridine, thiophene, and oxadiazole rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
3-pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c1-2-6-12-8(4-1)10-13-11(15-14-10)9-5-3-7-16-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIMDPZUZKGKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249983 | |
Record name | 2-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330459-35-3 | |
Record name | 2-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330459-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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